molecular formula C8H17N3S B2818581 [(1-Ethylpyrrolidin-2-yl)methyl]thiourea CAS No. 473706-97-7

[(1-Ethylpyrrolidin-2-yl)methyl]thiourea

Cat. No. B2818581
CAS RN: 473706-97-7
M. Wt: 187.31
InChI Key: PDKRKOVFEONVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(1-Ethylpyrrolidin-2-yl)methyl]thiourea” is a chemical compound with the CAS Number: 473706-97-7 . It has a molecular weight of 187.31 . The IUPAC name for this compound is N-[(1-ethyl-2-pyrrolidinyl)methyl]thiourea . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for “[(1-Ethylpyrrolidin-2-yl)methyl]thiourea” is 1S/C8H17N3S/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[(1-Ethylpyrrolidin-2-yl)methyl]thiourea” is a powder that is stored at room temperature .

Scientific Research Applications

Inhibitory Effects and Biological Activities

  • Thioureas, including compounds structurally related to "[(1-Ethylpyrrolidin-2-yl)methyl]thiourea", have been explored for their potential in inhibiting specific enzymes and showing activity against various biological targets. For instance, novel thioureas have been identified as potent inhibitors of the mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which play a significant role in inflammatory responses. These compounds have demonstrated potent in vitro activity and the ability to suppress TNF-alpha expression in cellular and in vivo models of acute inflammation (Lin et al., 2009).

Catalysis and Synthetic Applications

  • The catalytic properties of thiourea derivatives have been utilized in various organic transformations. For example, primary amine-thiourea derivatives have shown to be highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, demonstrating a broad substrate scope and good to excellent diastereoselectivity (Huang & Jacobsen, 2006).

Antimicrobial Activities

  • Research has also focused on the synthesis of thiourea compounds and their metal complexes to explore their antimicrobial properties. Thiourea derivatives and their complexes with metals such as Ni(II), Co(III), and Pt(II) have been investigated for their activity against fungi and yeast, with some compounds showing higher antifungal activities compared to others (del Campo et al., 2004).

Organocatalysis and Asymmetric Synthesis

  • The role of thiourea derivatives in organocatalysis and asymmetric synthesis has been demonstrated in the synthesis of chiral molecules. A novel chiral bifunctional organocatalyst based on thiourea has been applied in asymmetric reactions to achieve high enantioselectivity, showcasing the utility of such compounds in the preparation of chiral intermediates (Xie Bin, 2009).

Safety and Hazards

The compound carries the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

As a thiourea derivative, it may interact with its targets through the formation of hydrogen bonds, given the presence of the thiourea functional group .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name

(1-ethylpyrrolidin-2-yl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3S/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKRKOVFEONVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Ethylpyrrolidin-2-yl)methyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.